molecular formula C17H13FO B8756664 2-(4-Fluorophenyl)-6-methoxynaphthalene CAS No. 942474-98-8

2-(4-Fluorophenyl)-6-methoxynaphthalene

Cat. No.: B8756664
CAS No.: 942474-98-8
M. Wt: 252.28 g/mol
InChI Key: FHANFSMLWBJZFV-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-6-methoxynaphthalene is a naphthalene derivative featuring a methoxy group (-OCH₃) at the 6-position and a 4-fluorophenyl substituent at the 2-position of the naphthalene core. This structural motif combines aromatic π-electron systems with electron-withdrawing (fluorine) and electron-donating (methoxy) groups, influencing its physicochemical and electronic properties.

Properties

CAS No.

942474-98-8

Molecular Formula

C17H13FO

Molecular Weight

252.28 g/mol

IUPAC Name

2-(4-fluorophenyl)-6-methoxynaphthalene

InChI

InChI=1S/C17H13FO/c1-19-17-9-6-14-10-13(2-3-15(14)11-17)12-4-7-16(18)8-5-12/h2-11H,1H3

InChI Key

FHANFSMLWBJZFV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C3=CC=C(C=C3)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substitution pattern on the naphthalene ring significantly impacts solubility, lipophilicity, and reactivity. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituent at 2-Position Molecular Formula Molecular Weight Key Properties/Applications
2-(4-Fluorophenyl)-6-methoxynaphthalene 4-Fluorophenyl C₁₇H₁₃FO 252.29 g/mol High aromaticity; potential PET ligand
2-(1-Fluoroethyl)-6-methoxynaphthalene 1-Fluoroethyl C₁₃H₁₃FO 204.24 g/mol Radiochemical applications ()
2-Methoxy-6-(4-methylphenyl)naphthalene 4-Methylphenyl C₁₈H₁₆O 248.32 g/mol Lower electronegativity; improved lipophilicity ()
5-(6-Methoxynaphthalen-2-yl)pentanoic acid Pentanoic acid chain C₁₆H₁₈O₃ 258.31 g/mol Enhanced solubility; carboxylation studies ()
2-(3-Fluoropropyl)-6-methoxynaphthalene 3-Fluoropropyl C₁₄H₁₅FO 218.27 g/mol Fluorinated alkyl chain for metabolic stability ()
Key Observations:
  • Lipophilicity: Fluorinated aryl groups (e.g., 4-fluorophenyl) increase lipophilicity compared to alkyl chains (e.g., pentanoic acid in ), which may enhance blood-brain barrier penetration in neuroimaging applications .
Functional Group Diversity
  • Boronic Derivatives : describes a boronic ester analog (B1) with a benzo[d][1,3,2]dioxaborol group, enabling Suzuki-Miyaura cross-coupling—a versatility absent in the target compound .
  • Nitro and Methoxy Derivatives : Compounds like 2-butoxy-6-(4-nitrophenyl)naphthalene () exhibit distinct electronic profiles due to nitro groups, which are stronger electron-withdrawing groups than fluorine .

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